![molecular formula C24H25N3O3 B2356706 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione CAS No. 862831-95-6](/img/structure/B2356706.png)
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione, also known as DPI, is a chemical compound that has been used in scientific research for its potential as a therapeutic agent. DPI is a piperazine derivative that acts as a selective inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in cell signaling and regulation.
Scientific Research Applications
Synthesis and Biological Activity
- Compounds with similar structures to the specified chemical, involving piperazine and various substitutions, have been synthesized for various biological activities. For instance, Bhatia et al. (2016) developed xanthene derivatives with piperazine components for antiasthmatic activity. These compounds were shown to have significant pulmonary vasodilator activity compared to standard Cilostazol (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Antiviral Potency
- Piperazine derivatives have been characterized as inhibitors of HIV-1 attachment. Wang et al. (2009) found that compounds with a piperazine ring, similar in structure to the specified chemical, interfered with the viral gp120 and host cell receptor CD4 interaction, indicating a potential antiviral application (Wang et al., 2009).
Antimicrobial Studies
- Compounds with a piperazine structure, akin to the specified chemical, have shown significant antibacterial and antifungal activities. Rajkumar, Kamaraj, & Krishnasamy (2014) synthesized piperazine derivatives and found that some demonstrated excellent antimicrobial activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antiproliferative Effects
- Derivatives of piperazine have been tested for their antiproliferative effects against leukemia cells. Saab et al. (2013) evaluated piperazine derivatives for their ability to inhibit cell proliferation and induce erythroid differentiation in chronic myelogenous leukemia (Saab et al., 2013).
Anticonvulsant Activity
- Kamiński, Rzepka, & Obniska (2011) synthesized piperazine derivatives that showed significant anticonvulsant activity in various seizure models, indicating the potential use of such compounds in treating epilepsy (Kamiński, Rzepka, & Obniska, 2011).
Luminescent Properties and Photo-induced Electron Transfer
- Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds for their luminescent properties and photo-induced electron transfer, demonstrating the potential application of these compounds in optical and electronic devices (Gan, Chen, Chang, & Tian, 2003).
Hemostatic Activity
- Pulina et al. (2017) synthesized compounds with 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones, investigating their influence on blood coagulation and finding high hemostatic activity with low acute toxicity (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).
properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-22(20-6-4-5-7-21(20)25(16)3)23(29)24(30)27-14-12-26(13-15-27)19-10-8-18(9-11-19)17(2)28/h4-11H,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOCATWFUMWHHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)
![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)
![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)
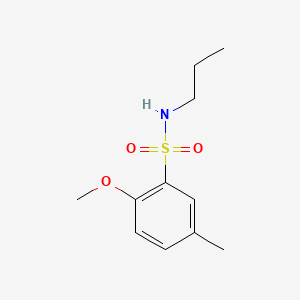
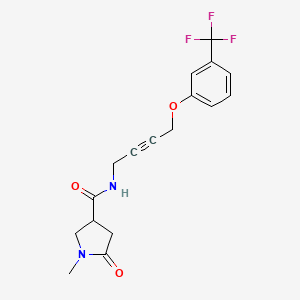
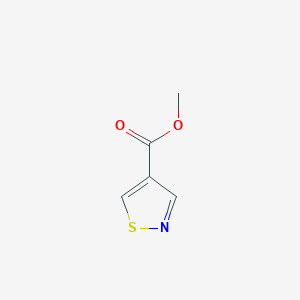
![2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2356636.png)
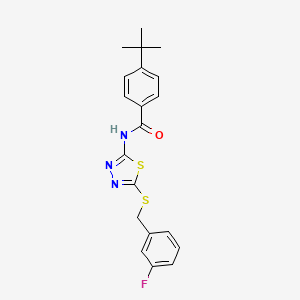
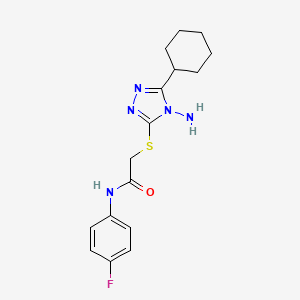


![5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline](/img/structure/B2356644.png)

![N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2356646.png)